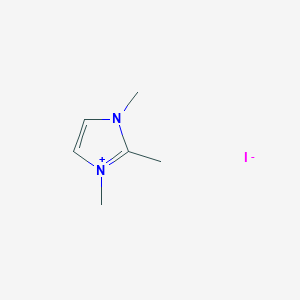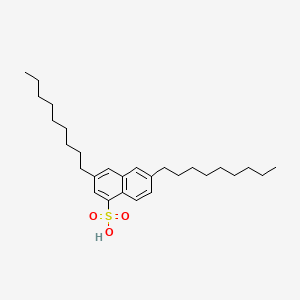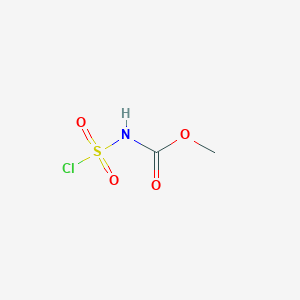
methyl N-(chlorosulfonyl)carbamate
概要
説明
Methyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C2H4ClNO4S . It is also known by other names such as Methyl (chlorosulfonyl)carbamate and METHOXYCARBONYLSULFAMOYL CHLORIDE .
Molecular Structure Analysis
The molecular structure of this compound consists of 2 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The average mass is 173.576 Da and the monoisotopic mass is 172.954956 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 30.5±0.4 cm3, and a molar volume of 106.3±3.0 cm3 . It also has a polar surface area of 81 Å2 and a polarizability of 12.1±0.5 10-24 cm3 .科学的研究の応用
Novel Synthetic Methods
Methyl N-(chlorosulfonyl)carbamate (CSI) has been utilized in novel synthetic methods. For instance, various allyl ethers can be converted into corresponding N-allylcarbamates using CSI, as demonstrated in a study by Kim et al. (2000). This process occurs through the formation of a stable allylic carbocation rather than β-lactam, providing a unique approach to synthetic chemistry (Kim et al., 2000).
Synthesis of N-Protected Allylic Amines
CSI has also been used in the synthesis of N-protected allylic amines from allyl ethers. This method demonstrates the versatility of CSI in synthesizing various chemical compounds, offering potential applications in different areas of chemical research (Kim et al., 2001).
Conversion to Urethanes
A unique application of CSI involves the conversion of primary alcohols to urethanes. This conversion process highlights the potential of CSI in manufacturing various urethane-based products, which are significant in several industrial applications (Burgess et al., 2003).
Detection and Identification
In forensic science and environmental monitoring, CSI derivatives have been used for the detection and identification of certain compounds. For instance, a method for detecting carbosulfan, a sulfur-containing carbamate, using CSI derivatives, illustrates its application in analytical chemistry (Bhatia & Sharma, 2011).
Environmental Science
CSI and its derivatives have been studied for their environmental impact. Research on the transformation and ecotoxicity of carbamic pesticides in water, involving CSI derivatives, provides insights into the environmental behavior and risks associated with these chemicals (Iesce et al., 2006).
Insecticidal Properties
Some derivatives of CSI, such as N-substituted biscarbamoyl sulfides, have been explored for their insecticidal properties. This application is crucial in the field of agriculture and pest control, highlighting the potential of CSI in developing new pesticides (Fahmy et al., 1974).
Corrosion Inhibition
In material science, CSI derivatives like methyl carbamate have been investigated for their corrosion inhibition properties on metals such as copper. This application is significant in industrial processes where corrosion prevention is essential (John et al., 2013).
Safety and Hazards
作用機序
Mode of Action
The mode of action of Methyl N-(chlorosulfonyl)carbamate involves its use as an effective amidyl-radical precursor in photo-induced amidation protocols . This compound can be readily prepared from commercial low-cost chlorosulfonyl isocyanate (CSI) and alcohol feedstocks .
Biochemical Pathways
Carbamates in general are known to inhibit the enzyme cholinesterase , which could potentially be a pathway affected by this compound.
Result of Action
The compound’s use as an amidyl-radical precursor in photo-induced amidation protocols suggests it plays a role in the formation of amide bonds .
特性
IUPAC Name |
methyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGAEWHBJDXIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443663 | |
| Record name | methyl chlorosulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36914-92-8 | |
| Record name | methyl chlorosulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


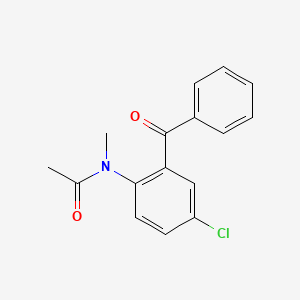
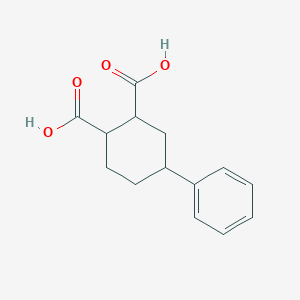

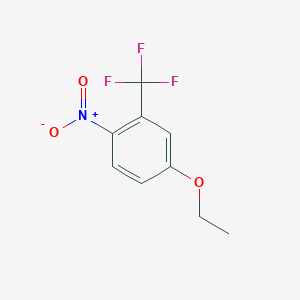
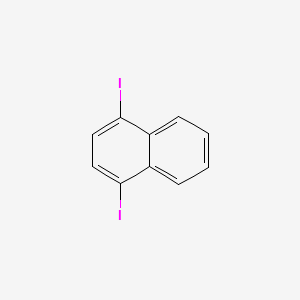

![4-[[(4-Methylphenyl)sulfonylhydrazinylidene]methyl]benzoic acid](/img/structure/B3051835.png)

![N-[(Benzyloxy)carbonyl]-3-fluoro-D-alanine](/img/structure/B3051838.png)
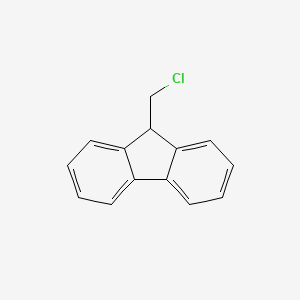
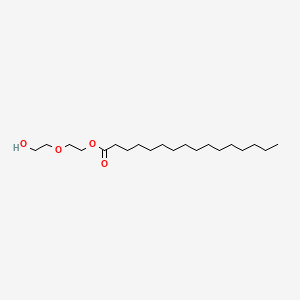
![3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B3051843.png)
